3-amino-N-(5-chloropyridin-2-yl)benzamide
Overview
Description
3-Amino-N-(5-chloropyridin-2-yl)benzamide is a chemical compound with the molecular formula C13H12ClN3O2. It is characterized by the presence of an amino group, a chloro group, and a benzamide moiety attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-N-(5-chloropyridin-2-yl)benzamide typically involves the reaction of 3-amino-benzamide with 5-chloropyridin-2-yl chloride under suitable reaction conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The process is optimized to ensure high yield and purity of the final product. Purification steps such as recrystallization or column chromatography may be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-N-(5-chloropyridin-2-yl)benzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the amino group to a nitro group.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of 3-nitro-N-(5-chloropyridin-2-yl)benzamide.
Reduction: Formation of this compound from its nitro derivative.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3-Amino-N-(5-chloropyridin-2-yl)benzamide has found applications in various scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: It is used in the study of biological processes involving pyridine derivatives.
Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of pharmaceuticals.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
3-Amino-N-(5-chloropyridin-2-yl)benzamide is structurally similar to other benzamide derivatives, such as 2-amino-N-(5-chloropyridin-2-yl)benzamide and 4-amino-N-(5-chloropyridin-2-yl)benzamide. These compounds share the common feature of having an amino group and a chloro group on the pyridine ring, but differ in the position of the amino group on the benzamide moiety.
Comparison with Similar Compounds
2-amino-N-(5-chloropyridin-2-yl)benzamide
4-amino-N-(5-chloropyridin-2-yl)benzamide
3-nitro-N-(5-chloropyridin-2-yl)benzamide
Properties
IUPAC Name |
3-amino-N-(5-chloropyridin-2-yl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O/c13-9-4-5-11(15-7-9)16-12(17)8-2-1-3-10(14)6-8/h1-7H,14H2,(H,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMMIOVXHHBXTOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C(=O)NC2=NC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1039827-87-6 | |
Record name | 3-amino-N-(5-chloropyridin-2-yl)benzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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